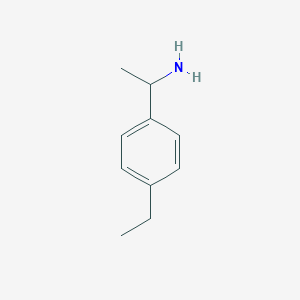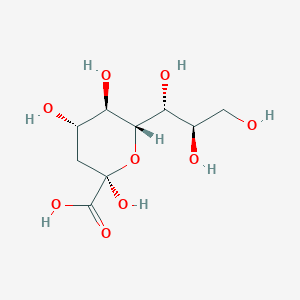
Tributyl(tert-butyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(tert-butyl)stannane is a chemical compound with the CAS Number: 61906-72-7 . It is a colorless liquid and has a molecular weight of 347.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; . This indicates that the compound consists of four butyl groups and one tin atom .
Chemical Reactions Analysis
Organotin hydrides like this compound are known to be good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They are often used in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It should be stored at temperatures between 0-8 degrees Celsius .
科学的研究の応用
Environmental Concerns and Toxicity
Tributyltin (TBT) compounds, including Tributyl(tert-butyl)stannane, have been extensively utilized in various industrial applications, notably as antifouling agents to prevent the accumulation of marine organisms on ships' hulls. However, the environmental impact and toxicity of these compounds have raised significant concerns. Due to their persistence, bioaccumulative nature, and endocrine-disrupting characteristics, TBT compounds have been detected in a range of environmental samples, leading to regulatory actions aimed at controlling their presence in marine and freshwater ecosystems. The European Union, for instance, has prioritized TBT compounds for regulatory oversight in water systems, and the International Maritime Organization has enacted a global ban on TBT-based antifouling paints to mitigate their environmental impact. These measures reflect the growing awareness of the need to manage the environmental and human health risks associated with TBT compounds (Antízar-Ladislao, 2008).
Analytical Methods for Detection
Efforts to monitor and understand the distribution of TBT compounds, including this compound, have led to the development of various analytical methods. These methods aim to detect and quantify TBT compounds in environmental samples and foodstuffs, considering their potential health impacts. Despite the restrictions on TBT usage, the analysis of these compounds in seafood and other food products is crucial due to their immunotoxic effects. Advanced analytical techniques are necessary to identify and measure TBT compounds accurately, underscoring the ongoing need for effective monitoring strategies to ensure environmental safety and public health (Chung & Wu, 2017).
Environmental Degradation and Management
The persistence of TBT compounds in the environment, particularly in marine sediments, poses significant challenges for environmental management and remediation efforts. Studies have highlighted the mechanisms of TBT adsorption and desorption in sediments, emphasizing the role of physico-chemical factors in influencing the fate of these compounds. Understanding these mechanisms is critical for assessing the long-term environmental impact of TBT and for developing strategies to manage contaminated sites. Best management practices (BMPs) have been proposed to minimize the environmental effects of TBT, focusing on techniques for removing TBT from shipyard wastes and sediments. These practices include recycling and reuse of abrasive materials, the use of cleaner and more sustainable blasting methods, and advanced treatment technologies to remove TBT from wastewater and sediments. The goal of these BMPs is to reduce the environmental footprint of TBT compounds and to mitigate their harmful effects on marine ecosystems and human health (Kotrikla, 2009).
将来の方向性
The use of organotin hydrides like Tributyl(tert-butyl)stannane in synthesis is of interest, but due to their high toxicity and high fat solubility, their use should be avoided . The catalytic use of these reagents with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
作用機序
Target of Action
Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .
Mode of Action
This compound interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .
Biochemical Pathways
The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .
Pharmacokinetics
It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .
Result of Action
The result of this compound’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
特性
IUPAC Name |
tributyl(tert-butyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLMRHTEJKONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

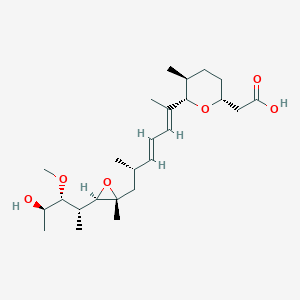
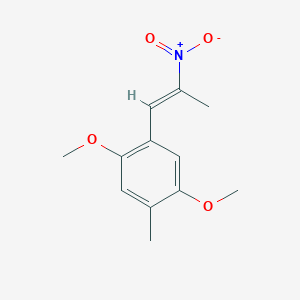
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)

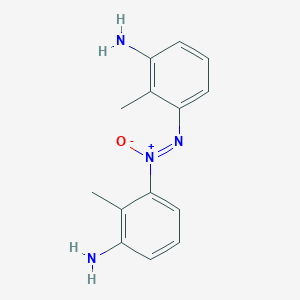
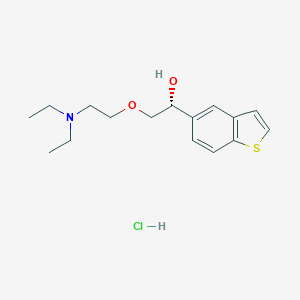

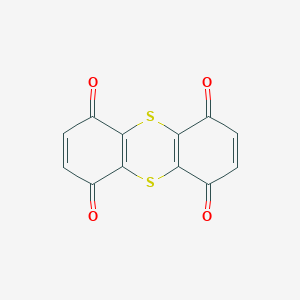

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

